Ethyl 3-amino-5-methoxy-1-benzothiophene-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-5-methoxy-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-3-16-12(14)11-10(13)8-6-7(15-2)4-5-9(8)17-11/h4-6H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZIQYCFDPABDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-5-methoxy-1-benzothiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methoxybenzothiophene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-5-methoxy-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 3-amino-5-methoxy-1-benzothiophene-2-carboxylate has been investigated for its antitumor properties. Research indicates that this compound can induce apoptosis in cancer cells, particularly breast cancer cells (MCF-7). In studies, it was found to significantly reduce cell viability and increase apoptosis rates compared to untreated controls. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased early and late apoptotic cell populations .
Case Study: Antitumor Activity
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : Approximately 23.2 µM
- Effects :
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving isothiocyanates and acylation processes. These synthetic routes are critical for developing derivatives that may enhance therapeutic efficacy or reduce toxicity .
Synthesis Pathways
| Step | Reaction Type | Key Reagents | Product |
|---|---|---|---|
| 1 | Cyclization | Ethyl isothiocyanate | Benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one |
| 2 | Acylation | Chloroacetyl chloride | Acylated ester |
| 3 | Alkylation | Various alkylating agents | Alkylated derivatives |
Therapeutic Potential
Beyond its antitumor activity, this compound has shown promise in modulating immune responses. Compounds related to this structure have been noted for their ability to influence T-helper cell activity, which is crucial for immune system regulation. This could lead to applications in immunotherapy and the treatment of autoimmune diseases .
Safety and Toxicity
While exploring the therapeutic applications of this compound, it is essential to consider its toxicity profile. Preliminary studies indicate that the compound exhibits harmful effects if ingested or if it comes into contact with skin, necessitating careful handling during research and application phases .
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-methoxy-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 3-amino-5-methoxy-1-benzothiophene-2-carboxylate (hereafter referred to as Compound A) with four analogs, emphasizing structural variations, synthetic accessibility, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Position Effects: The methoxy group in Compound A (position 5) versus its 4-methoxy analog (77373-52-5) alters electronic distribution. Position 5 methoxy likely enhances resonance stabilization of the benzothiophene core compared to position 4, which may reduce steric hindrance near the amino group . Amino group placement: In Compound A, the amino group at position 3 facilitates hydrogen bonding, whereas analogs with amino groups at position 2 (e.g., 65416-85-5) prioritize interactions via the thiophene sulfur atom .
Synthetic Accessibility :
- Compound A and its 4-methoxy analog are synthesized via similar routes (e.g., Gewald reactions), but the 5-methoxy derivative requires precise regioselective methoxylation, contributing to its slightly higher purity (97% vs. 95%) .
- Multicomponent synthesis (Table 8 in ) offers an alternative pathway for derivatives like 350989-93-4, leveraging acetylenic esters and thioureas.
Physicochemical Properties :
- The isopropyl group in 65416-85-5 increases hydrophobicity, whereas Compound A’s methoxy group balances lipophilicity and polarity, enhancing solubility in polar aprotic solvents .
- Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate () demonstrates how additional ester groups and acetamido substituents influence crystal packing, a property critical for X-ray diffraction studies using SHELX software .
Applications: Compound A’s amino and ester groups make it a candidate for kinase inhibitor development, while 350989-93-4’s 4-methoxyphenyl group suggests utility in optoelectronic materials .
Research Implications
The structural nuances of Compound A and its analogs underscore the importance of substituent positioning in modulating reactivity and bioactivity. For instance:
- Biological Activity : Methoxy groups at position 5 (Compound A) may improve metabolic stability compared to position 4 analogs, a critical factor in drug design.
- Material Science : Thiophene derivatives with aryl substituents (e.g., 350989-93-4) exhibit tunable electronic properties for organic semiconductors.
Biological Activity
Ethyl 3-amino-5-methoxy-1-benzothiophene-2-carboxylate is a compound belonging to the benzothiophene class, characterized by its unique structural features that confer potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Structural Characteristics
The compound features:
- Benzothiophene Core : A fused ring structure that enhances its chemical reactivity.
- Amino Group : Contributes to biological activity, potentially influencing receptor binding.
- Methoxy Group : Enhances lipophilicity, affecting absorption and distribution in biological systems.
Mode of Action
The presence of the amino and methoxy groups allows this compound to interact with various biological targets, including enzymes and receptors. This interaction may lead to significant biological effects such as antimicrobial and anticancer activities .
Biochemical Pathways
Research indicates that thiophene derivatives exhibit antimicrobial properties, likely through interference with bacterial cell wall synthesis or other cellular processes. The compound's structural similarities to known bioactive molecules suggest it may share similar pathways in exerting its effects .
Antimicrobial Activity
This compound has been shown to possess antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial drug development .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated significant antiproliferative effects against several cancer cell lines, with IC50 values indicating potent activity. For instance, certain derivatives have shown IC50 values as low as 2.6 nM in specific cancer models .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various benzothiophene derivatives, including this compound. The results indicated moderate to good activity against pathogens like Staphylococcus aureus and Escherichia coli .
- Antiproliferative Activity : In a comparative study involving several benzothiophene derivatives, this compound exhibited significant growth inhibition in human osteosarcoma xenograft models, highlighting its potential as an anticancer agent .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Amino and methoxy groups | Antimicrobial, anticancer |
| Ethyl 3-amino-5-methoxybenzothiophene-2-carboxylic acid | Lacks ethyl group | Moderate antimicrobial activity |
| Ethyl 3-amino-5-methoxybenzothiophene-2-carboxamide | Contains amide instead of ester | Reduced biological activity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3-amino-5-methoxy-1-benzothiophene-2-carboxylate, and how can purity be optimized?
- Methodology : The compound is typically synthesized via esterification of the corresponding benzothiophene carboxylic acid with ethanol in the presence of a dehydrating agent (e.g., thionyl chloride or PCl₃) under reflux conditions. Purification is achieved through recrystallization using solvents like ethanol or ethyl acetate. For analogs, Gewald-type reactions are employed for thiophene ring formation, followed by functionalization (e.g., amination, methoxylation) .
- Purity Optimization : Use high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of acetonitrile/water (70:30) to assess purity. Adjust reaction stoichiometry and reflux time to minimize byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at C5, amino at C3). For example, the methoxy group typically appears as a singlet near δ 3.8–4.0 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 295.07 for C₁₂H₁₃NO₃S) .
- FT-IR : Bands at ~3300 cm⁻¹ (N-H stretch) and 1700 cm⁻¹ (ester C=O) confirm functional groups .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Assays :
- Antimicrobial Activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Include a positive control like doxorubicin .
Advanced Research Questions
Q. How can substituent modifications (e.g., halogenation, alkylation) enhance bioactivity?
- Methodology :
- Halogenation : Introduce Cl or Br at C6 via electrophilic substitution using NCS/NBS. Halogens improve lipophilicity and target binding (e.g., enzyme active sites) .
- Amino Group Derivatization : Acylation with substituted benzoyl chlorides enhances metabolic stability. Monitor reaction progress via TLC (hexane:ethyl acetate 3:1) .
- Bioactivity Impact : Compare IC₅₀ values of derivatives in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Challenges : Disordered solvent molecules or poor diffraction quality due to crystal twinning.
- Solutions : Use SHELXL for refinement with TWIN/BASF commands to model twinning. Validate hydrogen bonding via Olex2 or Mercury, focusing on N-H···O interactions .
Q. How should conflicting data in biological activity studies (e.g., varying IC₅₀ across assays) be analyzed?
- Approach :
- Statistical Analysis : Apply ANOVA to compare IC₅₀ values across replicates; outliers may indicate assay-specific interference (e.g., serum proteins in cell-based vs. enzyme assays) .
- Structure-Activity Relationships (SAR) : Corporate molecular docking (AutoDock Vina) to identify binding pose discrepancies in different targets (e.g., kinases vs. GPCRs) .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Optimization :
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate esterification, reducing reaction time from 12h to 6h .
- Workflow : Employ flow chemistry for continuous esterification, achieving >90% yield with in-line HPLC monitoring .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
